Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Overview
Description
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound featuring a unique combination of functional groups, including a chromeno[8,7-e][1,3]oxazine core, a thiophene moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate typically involves multi-step organic reactions One common approach starts with the preparation of the chromeno[8,7-e][1,3]oxazine core through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromeno[8,7-e][1,3]oxazine core can be reduced to form alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-oxo-9-(2-(furan-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate: Similar structure but with a furan moiety instead of thiophene.
Ethyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate: Similar structure but with an ethyl ester instead of methyl ester.
Uniqueness
Methyl 4-((4-oxo-9-(2-(thiophen-2-yl)ethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiophene moiety, in particular, can influence its electronic properties and reactivity, distinguishing it from similar compounds.
Properties
IUPAC Name |
methyl 4-[[4-oxo-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO6S/c1-29-25(28)16-4-6-17(7-5-16)32-22-14-30-24-19(23(22)27)8-9-21-20(24)13-26(15-31-21)11-10-18-3-2-12-33-18/h2-9,12,14H,10-11,13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWHKPDOUKQCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CCC5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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